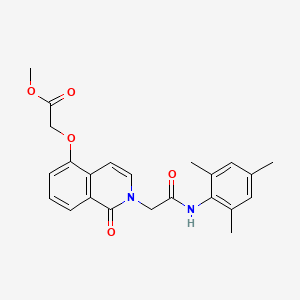![molecular formula C25H22N2O3S B2588606 (Z)-N-(3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-yliden)-3-phenoxybenzamid CAS No. 865180-77-4](/img/structure/B2588606.png)
(Z)-N-(3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-yliden)-3-phenoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde auf ihre insektiziden Eigenschaften hin untersucht. Bioassay-Ergebnisse zeigen, dass sie eine günstige insektizide Aktivität aufweist, insbesondere gegen Schädlinge wie den Orientalischen Heerwurm und den Diamantrückenmotte . Forscher untersuchen ihr Potenzial als neuartiges Insektizid zur Bekämpfung von landwirtschaftlichen Schädlingen.
- Etherifizierungsreaktionen sind grundlegende Techniken zur Herstellung von Feinchemikalien. In diesem Zusammenhang bietet die Allylgruppe der Verbindung Vielseitigkeit. Insbesondere Allylether können aus Allylalkohol unter Verwendung verschiedener Alkohole als Reaktanten synthetisiert werden. Bemerkenswert ist, dass dieser Prozess Allylether mit hoher Effizienz (bis zu 91% Ausbeute) und Wasser als einziges Nebenprodukt liefert . Solche Anwendungen sind relevant in der Produktion von elektronischen Geräten und anderen feinchemischen Industrien.
Insektizides Potenzial
Feinchemische Synthese
Zusammenfassend lässt sich sagen, dass (Z)-N-(3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-yliden)-3-phenoxybenzamid vielversprechend in verschiedenen Bereichen ist, von der Schädlingsbekämpfung bis hin zur Feinchemiesynthese und der medizinischen Chemie. Seine vielseitige Natur lädt zu weiteren Untersuchungen ein und unterstreicht seine potenziellen Auswirkungen auf wissenschaftliche Forschung und praktische Anwendungen. 🌟
Wirkmechanismus
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been found to augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the AMPK pathway, which plays a key role in cellular energy homeostasis .
Pharmacokinetics
Benzothiazole derivatives are generally known for their broad range of chemical and biological properties .
Result of Action
Benzothiazole derivatives are known to increase glucose uptake and stimulate insulin secretion .
Biochemische Analyse
Biochemical Properties
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis . This activation enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells . Additionally, the compound exhibits binding affinity towards certain bacterial enzymes, contributing to its antimicrobial properties .
Cellular Effects
The effects of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide on cellular processes are profound. In cancer cells, it induces cytotoxicity by disrupting cell proliferation and promoting apoptosis . This compound also modulates cell signaling pathways, particularly those involved in metabolic regulation and stress responses. For example, its activation of AMPK influences gene expression related to glucose metabolism and lipid synthesis . Furthermore, it affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving overall cellular energy balance .
Molecular Mechanism
At the molecular level, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide exerts its effects through several mechanisms. It binds to the AMPK enzyme, leading to its activation and subsequent phosphorylation of downstream targets involved in metabolic pathways . This binding interaction enhances the enzyme’s activity, promoting glucose uptake and insulin secretion. Additionally, the compound’s antimicrobial action is attributed to its ability to inhibit bacterial enzyme function, thereby disrupting essential bacterial processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide have been observed to change over time The compound demonstrates stability under standard laboratory conditions, maintaining its activity over extended periodsIn vitro studies have shown sustained activation of AMPK and consistent antimicrobial activity over time .
Dosage Effects in Animal Models
The effects of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide vary with dosage in animal models. At lower doses, the compound effectively activates AMPK and enhances glucose uptake without significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular stress and potential organ damage. Threshold effects have been observed, indicating a narrow therapeutic window that requires careful dosage optimization .
Metabolic Pathways
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as AMPK, influencing metabolic flux and metabolite levels . The compound enhances glucose metabolism by promoting the phosphorylation of key metabolic enzymes, thereby increasing glucose uptake and utilization. Additionally, it affects lipid metabolism by regulating the expression of genes involved in lipid synthesis and breakdown .
Transport and Distribution
Within cells and tissues, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as skeletal muscle cells and pancreatic β-cells . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with AMPK and other metabolic enzymes . Post-translational modifications, such as phosphorylation, may further influence its localization and function. The compound’s ability to target specific cellular compartments enhances its efficacy in modulating metabolic pathways and cellular processes .
Eigenschaften
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-3-15-27-22-14-13-20(29-4-2)17-23(22)31-25(27)26-24(28)18-9-8-12-21(16-18)30-19-10-6-5-7-11-19/h3,5-14,16-17H,1,4,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXBAEHIXKZWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)



![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
